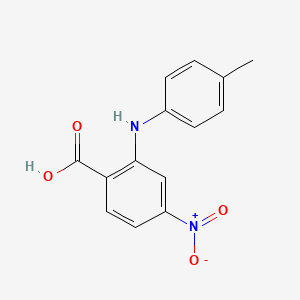
4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)morpholine is an organic compound that features a morpholine ring substituted with a butyl chain, which is further substituted with a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)morpholine typically involves multiple steps. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a butyl chain through a Friedel-Crafts acylation reaction. The final step involves the formation of the morpholine ring through a cyclization reaction under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)piperidine
- **4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)thiomorpholine
Uniqueness
4-(4-(3-Chloro-4-(1,1-dimethylethyl)phenyl)-1-oxobutyl)morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the chlorinated phenyl group and the morpholine ring makes this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
32808-67-6 |
|---|---|
Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
4-(4-tert-butyl-3-chlorophenyl)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C18H26ClNO2/c1-18(2,3)15-8-7-14(13-16(15)19)5-4-6-17(21)20-9-11-22-12-10-20/h7-8,13H,4-6,9-12H2,1-3H3 |
InChI Key |
KJOYLIOWQRXSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)CCCC(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


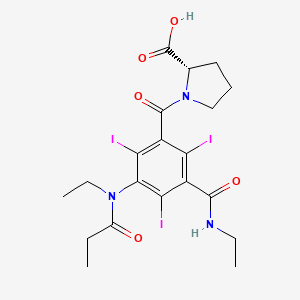
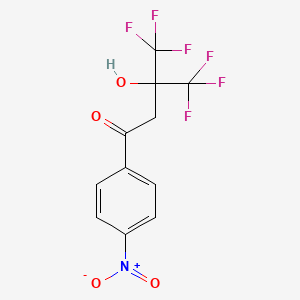
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
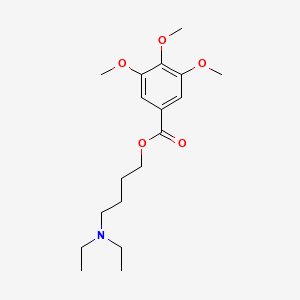
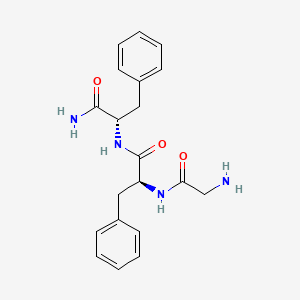
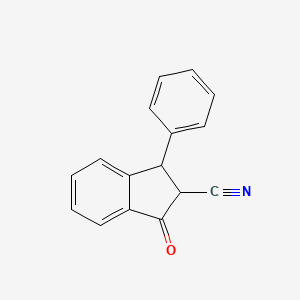
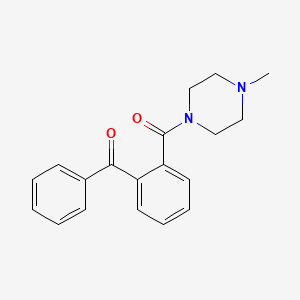
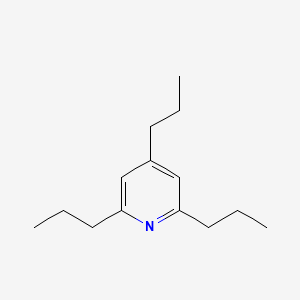
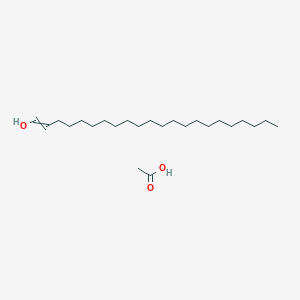
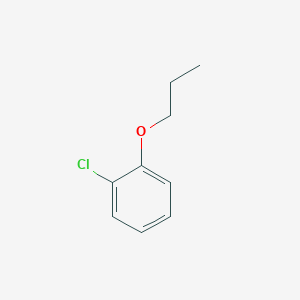

![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)
